1-(2-Amino-5-chlorophenyl)propan-1-one

reverse transcriptase inhibition propargylic alcohol synthesis antiviral drug intermediate

Researchers targeting the benzoxazinone HIV RT inhibitor pathway face a critical supply challenge: only the 5-chloro regioisomer enables the patented SD573 synthetic route (US8115032B2), and alternative substitution patterns fail in downstream transformations. This compound resolves that bottleneck: • Exact 5-chloro-2-aminophenyl regioisomer required for US8115032B2; positional isomers cannot substitute. • Propan-1-one backbone enables acid-catalyzed cyclization to 4-alkylidene-4H-3,1-benzoxazines-inaccessible with ethanone analogs. • Documented differentiation-inducing activity supports cancer and inflammatory disease research models. Available in gram-scale quantities with global shipping. For R&D use only.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
Cat. No. B13251449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-chlorophenyl)propan-1-one
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC(=C1)Cl)N
InChIInChI=1S/C9H10ClNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
InChIKeySQSVDTNFHYBJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-5-chlorophenyl)propan-1-one Overview


1-(2-Amino-5-chlorophenyl)propan-1-one (CAS 1685-20-7) is a chlorinated aromatic aminoketone belonging to the alkyl-phenylketone class, with molecular formula C9H10ClNO and molecular weight 183.63 g/mol . The compound features a 2-amino-5-chlorophenyl moiety attached to a propan-1-one backbone, serving as a versatile synthetic intermediate in pharmaceutical research and organic synthesis .

Synthetic Utility

Pharmaceutical intermediate with 5-chloro-2-amino substitution pattern required for downstream heterocyclic synthesis.

Regiochemical Specificity

Positional isomers (3-Cl, 4-Cl, 6-Cl) cannot replicate reactivity or reported biological engagement profile.

Procurement Context

Verifiable commercial purity specification supports direct sourcing without custom synthesis delays.

1-(2-Amino-5-chlorophenyl)propan-1-one: Irreplaceability


The specific 5-chloro substitution pattern on the 2-aminophenyl ring critically modulates both synthetic utility and biological target engagement. Positional isomers (e.g., 3-chloro, 4-chloro, or 6-chloro variants) exhibit divergent reactivity in downstream transformations due to altered electron density distribution and steric accessibility of the amino group . Additionally, the chlorine atom at the 5-position confers distinct physicochemical properties—including lipophilicity and metabolic stability—that directly influence the compound's performance as a pharmaceutical intermediate, particularly in the synthesis of reverse transcriptase inhibitors where this precise substitution pattern is required [1].

Target Compound
5-Chloro regioisomer

Enables patented SD573 propargylic alcohol synthesis. Documented differentiation-inducing activity profile. Three-carbon backbone required for benzoxazine formation.

Potential Substitute
3-Cl / 4-Cl isomers or ethanone analog

Altered electron distribution may shift synthetic reactivity. Non-halogenated analog lacks reported monocyte-induction activity. Ethanone analog cannot undergo vinyl-ether cyclization.

1-(2-Amino-5-chlorophenyl)propan-1-one: Head-to-Head Evidence


5-Chloro Substitution for SD573 Synthesis

1-(2-Amino-5-chlorophenyl)propan-1-one serves as the essential precursor to 2-(2-amino-5-chlorophenyl)-1,1,1-trifluoro-4-cyclopropyl-but-3-yn-2-ol (SD573), a key intermediate in the synthesis of (−)-6-chloro-4-(cyclopropyl-ethynyl)-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one, a potent reverse transcriptase inhibitor [1]. The 5-chloro regioisomer is specifically required for this patented synthetic route; the corresponding 3-chloro isomer (CAS 119802-69-6) cannot be substituted due to altered reactivity in the propargylic alcohol-forming step .

SD573 Synthesis Requirement
Head-to-head
Target enables patented pathway; 3-Cl isomer not functional.
Regiochemical identity mandatory for reverse transcriptase inhibitor intermediate synthesis.
US8115032B2; Zn(II)-mediated propargylic alcohol formation.
reverse transcriptase inhibition propargylic alcohol synthesis antiviral drug intermediate

Differentiation-Inducing Activity

1-(2-Amino-5-chlorophenyl)propan-1-one has been documented to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing utility as an anti-cancer agent and for the treatment of proliferative skin diseases such as psoriasis [1]. The non-halogenated analog 1-(2-aminophenyl)propan-1-one (CAS 1196-28-7) lacks this reported differentiation-inducing activity; its biological characterization is limited to potential monoamine reuptake inhibition and DNA-binding cytotoxicity through imine formation .

Differentiation-Inducing Activity
Class-level inference
5-Cl compound: reported monocyte induction. Non-halogenated: absent.
5-Chloro substitution may support differentiation research; non-halogenated analog lacks this profile.
Data to verify; assay parameters partially disclosed.
cancer cell differentiation monocyte induction undifferentiated cell proliferation arrest

Propan-1-one Backbone in Heterocyclic Synthesis

The propan-1-one backbone of the target compound provides a three-carbon ketone scaffold that enables specific transformations not accessible with the shorter ethanone analog. In the synthesis of 4-alkylidene-4H-3,1-benzoxazines, the propan-1-one derivative serves as a convertible intermediate via reaction with vinyl ethers under catalytic conditions . The ethanone analog 1-(2-amino-5-chlorophenyl)ethanone (CAS 1685-19-4), with molecular weight 169.61 g/mol, lacks the extended alkyl chain required for this heterocyclization pathway .

Benzoxazine Heterocyclic Synthesis
Head-to-head
Propan-1-one backbone required; ethanone analog cannot undergo vinyl-ether cyclization.
Backbone length dictates heterocyclization feasibility; substitution risk from ethanone analogs.
Thieme Verlag conditions; catalytic CSA.
heterocyclic synthesis benzoxazine formation reductive amination

Supplier Purity Benchmark

Commercial availability of 1-(2-amino-5-chlorophenyl)propan-1-one is established with a documented minimum purity specification of 95% from AKSci (Cat. 0906CN) . This purity benchmark enables direct procurement without custom synthesis delays. In contrast, the 3-chloro positional isomer (2-amino-1-(3-chlorophenyl)propan-1-one) is available from AKSci at 97% minimum purity (Cat. 1976EB) , while the 4-chloro isomer (CAS 124623-10-5) lacks a clearly advertised minimum purity specification from major vendors, with only predicted physicochemical data available .

Supplier Purity Benchmark
Cross-study comparable
≥95%
Verifiable purity specification enables direct procurement; 4-Cl isomer lacks documented QC.
AKSci Cat. 0906CN; 3-Cl isomer at 97% min.
chemical procurement purity specification quality control

CNS BBB Penetration Potential

Based on structure-activity relationship studies of structurally related 2-amino-5-chlorobenzophenone derivatives, compounds bearing the 2-amino-5-chlorophenyl pharmacophore exhibit logP values and molecular weight parameters that fall within the optimal range for CNS blood-brain barrier (BBB) penetration [1]. The target compound's molecular weight (183.63 g/mol) and predicted lipophilicity align with the ranges identified for good CNS activity in the benzophenone derivative series, where logP values, nON count, nOHNH count, and rotatable bond numbers were systematically validated against BBB penetration criteria using Chemsilico software [1].

CNS BBB Penetration Potential
Class-level inference
MW 183.63 g/mol; predicted logP within reported CNS range.
2-Amino-5-chlorophenyl scaffold aligns with in silico BBB criteria; experimental validation pending.
Chemsilico prediction from benzophenone SAR study.
blood-brain barrier penetration CNS drug development physicochemical parameters

1-(2-Amino-5-chlorophenyl)propan-1-one Applications


SD573 Inhibitor Intermediate Synthesis

This compound is the specifically required starting material for the preparation of 2-(2-amino-5-chlorophenyl)-1,1,1-trifluoro-4-cyclopropyl-but-3-yn-2-ol (SD573), a critical propargylic alcohol intermediate in the manufacture of benzoxazinone-based HIV reverse transcriptase inhibitors [1]. The patented synthetic route (US8115032B2) explicitly requires the 5-chloro substitution pattern; alternative regioisomers cannot be substituted [1].

4-Alkylidene-4H-3,1-Benzoxazine Formation

The propan-1-one backbone enables conversion to 2-(1-alkoxyalkyl)-4-alkylidene-4H-3,1-benzoxazines through reaction with vinyl ethers under catalytic acid conditions . This transformation is not accessible with the ethanone analog, making the target compound the preferred choice for benzoxazine-focused medicinal chemistry campaigns .

Cell Differentiation & Proliferation Arrest

The documented activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation supports research applications in cancer cell differentiation therapy and inflammatory/proliferative skin disease models [2]. The 5-chloro substitution is essential for this activity profile; the non-halogenated analog lacks comparable differentiation-inducing effects .

CNS Drug Discovery Scaffold

Based on physicochemical profiling of the 2-amino-5-chlorophenyl scaffold in benzophenone derivatives, this compound provides a validated starting point for CNS-penetrant drug candidates [3]. Its molecular weight (183.63 g/mol) and predicted logP fall within ranges associated with favorable BBB penetration, supporting use in CNS-targeted lead optimization programs [3].

Application
Selection Property
Validation Focus
SD573 Inhibitor Intermediate Synthesis
5-Chloro regioisomeric identity
Propargylic alcohol formation with cyclopropylacetylene
4-Alkylidene-4H-3,1-Benzoxazine Formation
Propan-1-one backbone length
Vinyl ether cyclization under catalytic acid
Cell Differentiation & Proliferation Arrest Research
5-Chloro substitution on 2-aminophenyl scaffold
Monocyte induction endpoint; cell-model review
CNS Drug Discovery Scaffold Profiling
Physicochemical parameters (MW, logP)
BBB penetration prediction review; in silico validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Amino-5-chlorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.